An In-depth Technical Guide to the Chemical Properties of Beta-Belladonnine
An In-depth Technical Guide to the Chemical Properties of Beta-Belladonnine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-belladonnine is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, most notably Atropa belladonna. As a significant constituent of belladonna extracts, understanding its chemical properties is crucial for research into its pharmacological effects, for the development of analytical methods for its detection and quantification, and for its potential as a precursor in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the known chemical properties of beta-belladonnine, detailed experimental protocols for its analysis, and a visualization of a typical analytical workflow.
Chemical and Physical Properties
Beta-belladonnine is a dimeric ester composed of two tropine molecules linked by a derivative of phenylacetic acid. Its complex structure dictates its physicochemical properties. While some properties have been well-characterized, others, such as a precise melting and boiling point for the isolated beta-isomer, are not definitively reported in the literature, likely due to its tendency to be present in a mixture with its isomers and its potential for decomposition at elevated temperatures.
Data Presentation
The following tables summarize the key quantitative data for beta-belladonnine.
Table 1: General Chemical Properties of Beta-Belladonnine
| Property | Value | Source(s) |
| CAS Number | 6696-63-5 | [1][2][3][4] |
| Molecular Formula | C₃₄H₄₂N₂O₄ | [2][4] |
| Appearance | Powder | [1][3] |
| Purity (Commercially Available) | >98% | [1][3] |
| Source | Atropa belladonna L. and other Solanaceae species |
Table 2: Molecular and Spectroscopic Data for Beta-Belladonnine
| Property | Value | Source(s) |
| Molecular Weight | 542.72 g/mol | [1] |
| IUPAC Name | bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate | [2][3] |
| Mass Spectrometry | Precursor Type: [M+H]⁺, m/z: 543.322 (as part of belladonna total alkaloids) | |
| Spectroscopic Identification | HPLC, MS, NMR, CE-ESI-TOF-MS | [1][5] |
Table 3: Physicochemical Properties of Beta-Belladonnine
| Property | Value/Description | Source(s) |
| Melting Point | A melting point of 129 °C is reported for "belladonnine," which may be a mixture of isomers. A definitive value for pure beta-belladonnine is not available. | |
| Boiling Point | Not reported; likely decomposes before boiling. | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Sparingly soluble in water and petroleum ether. Soluble in alcohol and benzene. | [1] |
| pKa (Estimated) | The pKa is estimated to be in the range of 8.5 - 10.0. This estimation is based on the pKa values of structurally related tropane alkaloids such as cocaine (8.61), atropine (9.85 for the tertiary amine), and tropine (9.7).[1][6][7] The basicity of beta-belladonnine is attributed to the nitrogen atoms within the two tropane ring systems. | |
| Stability | Commercial sources recommend storing in a sealed, cool, and dry condition, away from light. Stock solutions can be stored at -20°C for several months.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the extraction, isolation, and analysis of tropane alkaloids like beta-belladonnine from plant material.
Protocol for Extraction and Isolation of Tropane Alkaloids
This protocol is adapted from established methods for the extraction of tropane alkaloids from plant sources.
1. Sample Preparation:
- Dry the plant material (e.g., leaves of Atropa belladonna) at room temperature or in an oven at a temperature not exceeding 40°C to prevent degradation of the alkaloids.
- Grind the dried plant material to a fine powder to increase the surface area for extraction.
2. Extraction:
- Macerate the powdered plant material in a solvent mixture of chloroform:methanol:25% ammonia (15:5:1 v/v/v).
- Use an ultrasonic bath to aid in the disruption of plant cells and enhance extraction efficiency.
- After extraction, filter the mixture to separate the plant debris from the liquid extract.
3. Acid-Base Extraction for Purification:
- Evaporate the solvent from the filtrate to obtain a crude extract.
- Redissolve the crude extract in a dilute acidic solution (e.g., 1% sulfuric acid). This will protonate the basic alkaloids, making them soluble in the aqueous phase.
- Wash the acidic solution with a nonpolar solvent (e.g., hexane) to remove non-alkaloidal lipids and pigments.
- Make the aqueous solution alkaline by adding a base (e.g., concentrated ammonia solution) to deprotonate the alkaloids, causing them to precipitate or become soluble in an organic solvent.
- Extract the alkaloids from the alkaline aqueous solution using an organic solvent such as chloroform or dichloromethane.
- Repeat the extraction several times to ensure complete recovery.
4. Final Isolation:
- Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Evaporate the solvent to yield the purified total alkaloid extract.
- Further separation of individual alkaloids like beta-belladonnine can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.
Protocol for HPLC Analysis of Tropane Alkaloids
This protocol outlines a general method for the analytical separation and quantification of tropane alkaloids using High-Performance Liquid Chromatography (HPLC).
1. Instrumentation and Columns:
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or mass spectrometry (MS) detector.
- Column: A C18 reversed-phase column is commonly used.
2. Mobile Phase and Elution:
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer or ammonium acetate) is typically used. The exact ratio and pH should be optimized for the specific separation.
- Elution: Isocratic or gradient elution can be employed. Gradient elution is often preferred for complex mixtures of alkaloids.
3. Sample and Standard Preparation:
- Sample Preparation: Dissolve the purified alkaloid extract in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
- Standard Preparation: Prepare a series of standard solutions of known concentrations of beta-belladonnine (if available as a pure standard) in the same solvent as the sample.
4. Chromatographic Conditions:
- Flow Rate: Typically 0.5 - 1.5 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 25-30°C) to ensure reproducibility.
- Injection Volume: Typically 10-20 µL.
- Detection: UV detection at a wavelength where tropane alkaloids exhibit absorbance (e.g., around 210-220 nm), or MS detection for higher sensitivity and specificity.
5. Data Analysis:
- Identify the peak corresponding to beta-belladonnine by comparing its retention time with that of the standard.
- Construct a calibration curve by plotting the peak area of the standards against their concentrations.
- Quantify the amount of beta-belladonnine in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the extraction and analysis of tropane alkaloids from a plant source.
Caption: Workflow for Tropane Alkaloid Extraction and Analysis.
References
- 1. Cocaine | C17H21NO4 | CID 446220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. COCAINE CAS#: 50-36-2 [m.chemicalbook.com]
- 3. Beta-Belladonnine | 6696-63-5 [chemicalbook.com]
- 4. Belladonnine, beta- | C34H42N2O4 | CID 21769909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Belladonnine | CAS:510-25-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: Showing metabocard for Tropine (HMDB0259297) [hmdb.ca]
